![molecular formula C25H27N5O B2583007 7-(4-Benzylpiperazin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine CAS No. 879581-13-2](/img/structure/B2583007.png)
7-(4-Benzylpiperazin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine
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Description
7-(4-Benzylpiperazin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. This compound is known for its unique chemical structure and its ability to interact with biological systems in a specific and selective manner. In
Scientific Research Applications
Affinity Towards Human Adenosine Receptors
Research on pyrazolo[4,3-d]pyrimidine derivatives, including compounds similar to 7-(4-Benzylpiperazin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine, has shown that they can target human A1 and A2A adenosine receptors. These derivatives display nanomolar affinity for the hA2A adenosine receptor and are slightly lower for the hA1 receptors, indicating their potential as antagonists in these receptors (Squarcialupi et al., 2016).
Impact on Adenosine Receptor Affinity and Selectivity
Another study focused on 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine derivatives with modifications at the 5-position, including benzylamino and piperazin-1-yl moieties, aimed at targeting human adenosine A1 and/or A2A receptor subtypes. These modifications led to compounds with nanomolar affinity and good selectivity for the hA1 adenosine receptor, emphasizing the role of structural modifications in affecting receptor affinity and selectivity (Squarcialupi et al., 2017).
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
A study on the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides explored the reactivity of the 7-chloro derivative in this chemical class. This research contributes to understanding the regioselectivity of N-alkylation and the synthesis of novel derivatives, which is crucial for the development of new compounds with potential biological activities (Drev et al., 2014).
Fluorescent Properties for Biological or Environmental Detection
Pyrazolo[1,5-a]pyrimidines have been studied for their potential as fluorescent probes. They exhibit large Stokes shifts and strong fluorescence intensity in certain derivatives, making them suitable for detecting biologically or environmentally relevant species (Castillo et al., 2018).
Development of Potential Antiinflammatory Drugs
Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized to study their relationship with antiinflammatory properties. Certain modifications in this chemical class showed high activity and a better therapeutic index than reference drugs, highlighting their potential as nonsteroidal antiinflammatory drugs (Auzzi et al., 1983).
properties
IUPAC Name |
7-(4-benzylpiperazin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O/c1-19-16-24(29-14-12-28(13-15-29)18-20-8-4-3-5-9-20)30-25(27-19)22(17-26-30)21-10-6-7-11-23(21)31-2/h3-11,16-17H,12-15,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDMCKYFVRWRJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Benzylpiperazin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine |
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